molecular formula C15H11FN4OS B2733882 6-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one CAS No. 955961-67-8

6-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Cat. No. B2733882
M. Wt: 314.34
InChI Key: OJLBKBKQJHXDMQ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a pyrazole ring and a thiazolo[3,2-a]pyrimidin-5-one ring . It is part of a class of compounds that have been studied for their potential biological activities .


Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions. For instance, the synthesis of a related fluorinated pyrazole was performed via a two-step reaction. Firstly, the synthesis of pyrazoline was performed via a one-pot three-component reaction under microwave irradiation. Secondly, the synthesis of pyrazole was performed via oxidative aromatization of pyrazoline under conventional heating .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For example, Fourier-transform infrared spectroscopy (FT-IR) can be used to identify the functional groups present in the molecule. Nuclear magnetic resonance (NMR) spectroscopy can provide information about the hydrogen (1H NMR) and carbon (13C NMR) atoms in the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound likely involve the functional groups present in the molecule. For example, the sulfur atom in the thiazole ring could potentially undergo nucleophilic attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques. For example, its melting point can be determined using differential scanning calorimetry . Its solubility can be determined using solubility tests in various solvents.

Scientific Research Applications

Cancer Research and Therapeutics

  • Anti-Lung Cancer Activity : Certain fluoro-substituted compounds have shown significant anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations, highlighting their potential as therapeutic agents (Hammam et al., 2005).
  • Imaging for Cancer Diagnostics : Pyrazolopyrimidine derivatives have been identified as novel ligands for the translocator protein (TSPO), enhancing the imaging of TSPO-expressing cancers through PET scans (Tang et al., 2013). This advancement aids in the early detection and treatment planning of cancer.

Neuroinflammation Detection

  • Biomarker for Neuroinflammatory Processes : A series of pyrazolopyrimidines showed subnanomolar affinity for the TSPO, an early biomarker of neuroinflammatory processes. These findings are significant for developing PET radiotracers for in vivo imaging of neuroinflammation, offering insights into the diagnosis and monitoring of neurological disorders (Damont et al., 2015).

Herbicidal Activity

  • Agricultural Applications : Novel pyrazolopyrimidinone derivatives exhibited good inhibition activities against the root of Brassica napus (rape) and Echinochloa crus-galli (barnyard grass) at a dosage of 100 mg/L, indicating potential use as herbicides (Luo et al., 2017).

Pharmacological Potential

  • Potential Pharmacological Activities : The synthesis of novel pyrazole derivatives based on the fluoro-substituted pyrimidine scaffold has led to compounds with antioxidant, anti-breast cancer, and anti-inflammatory properties. This work underscores the versatility of such compounds in drug discovery and development (Thangarasu et al., 2019).

Future Directions

Future research could focus on further exploring the biological activities of this compound and its derivatives. This could include testing its activity against various cancer cell lines or studying its interaction with various biological targets . Additionally, modifications could be made to the molecule to enhance its activity or reduce potential side effects.

properties

IUPAC Name

6-[2-(4-fluorophenyl)pyrazol-3-yl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN4OS/c16-10-1-3-11(4-2-10)20-13(5-6-18-20)12-9-17-15-19(14(12)21)7-8-22-15/h1-6,9H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJLBKBKQJHXDMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC=C(C(=O)N21)C3=CC=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

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